molecular formula C18H14ClN3 B12938285 N-(Pyridin-2-yl)acridin-9-amine hydrochloride CAS No. 75775-71-2

N-(Pyridin-2-yl)acridin-9-amine hydrochloride

Cat. No.: B12938285
CAS No.: 75775-71-2
M. Wt: 307.8 g/mol
InChI Key: RKGWPORBEGTRPH-UHFFFAOYSA-N
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Description

N-(Pyridin-2-yl)acridin-9-amine hydrochloride is a heterocyclic organic compound comprising an acridine core substituted with a pyridin-2-yl group via an amine linkage, forming a hydrochloride salt.

Synthesis: The compound is synthesized through nucleophilic substitution or condensation reactions. For example, analogous acridine derivatives are prepared by reacting hydroxylamine hydrochloride with intermediates under controlled conditions, followed by purification via recrystallization (e.g., ethanol) and monitoring via TLC (as described for similar compounds in ) .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

75775-71-2

Molecular Formula

C18H14ClN3

Molecular Weight

307.8 g/mol

IUPAC Name

N-pyridin-2-ylacridin-9-amine;hydrochloride

InChI

InChI=1S/C18H13N3.ClH/c1-3-9-15-13(7-1)18(21-17-11-5-6-12-19-17)14-8-2-4-10-16(14)20-15;/h1-12H,(H,19,20,21);1H

InChI Key

RKGWPORBEGTRPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=CC=N4.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Pyridin-2-yl)acridin-9-amine hydrochloride typically involves the reaction of acridine with pyridine derivatives under specific conditions. One common method is the Ullmann condensation reaction, where 2-bromobenzoic acid reacts with different anilines to form 2-arylamino benzoic acids, which are then cyclized to yield acridone derivatives . Another method involves the oxidative nucleophilic substitution of hydrogen in the acridine molecule to synthesize 9-acylaminoacridines .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic reduction, nucleophilic substitution, and cyclization reactions, followed by purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Substitution Reactions

The pyridine and acridine moieties enable nucleophilic and electrophilic substitution reactions. Key observations include:

  • Nucleophilic aromatic substitution at the acridine core occurs under alkaline conditions, where the amino group at position 9 acts as a directing group .

  • Halogenation at the pyridine ring is facilitated by Lewis acids like FeCl₃, yielding mono- or di-substituted derivatives.

Table 1: Substitution Reaction Examples

Reaction TypeReagents/ConditionsProductYieldSource
ChlorinationCl₂, FeCl₃, 80°C3-Chloro derivative72%
NitrationHNO₃/H₂SO₄, 0°C7-Nitro derivative65%

Oxidation Reactions

The compound undergoes oxidation at both the acridine and pyridine subunits:

  • Acridine ring oxidation with KMnO₄ in acidic media produces acridone derivatives.

  • Pyridine N-oxidation using m-CPBA yields the corresponding N-oxide, enhancing water solubility .

Key Data:

  • Oxidation of the acridine core reduces DNA intercalation capacity by 40% .

  • N-Oxide formation increases solubility from 2.1 mg/mL to 18.9 mg/mL in aqueous buffers .

Condensation Reactions

The primary amine group participates in condensation with carbonyl compounds:

  • Schiff base formation with aldehydes (e.g., benzaldehyde) under anhydrous conditions .

  • Heterocycle synthesis when reacted with β-ketoesters, forming fused pyrimidine derivatives .

Example Protocol

python
# Synthesis of Schiff base derivative N-(Pyridin-2-yl)acridin-9-amine + Benzaldehyde → Imine product (λmax = 420 nm, ε = 12,500 M⁻¹cm⁻¹)[6]

DNA Intercalation and Topoisomerase Inhibition

The compound’s planar structure facilitates DNA intercalation , disrupting replication and transcription. Studies demonstrate:

  • Binding affinity (Kd = 1.2 ± 0.3 μM) to calf thymus DNA via intercalation .

  • Topoisomerase II inhibition at IC₅₀ = 0.8 μM, superior to 9-aminoacridine (IC₅₀ = 2.1 μM) .

Mechanistic Insight
Intercalation induces DNA helix unwinding (ΔLk = +1.5), confirmed by agarose gel electrophoresis . The pyridine ring enhances stacking interactions, increasing binding stability by 30% compared to unsubstituted acridines.

Photochemical Reactivity

UV irradiation (λ = 365 nm) triggers:

  • Singlet oxygen generation via energy transfer, useful in photodynamic therapy.

  • Photodecomposition pathways producing acridinone and pyridine fragments.

Table 2: Photochemical Properties

PropertyValueConditionsSource
ΦΔ (Singlet oxygen)0.45PBS, pH 7.4
t₁/₂ (Photostability)48 min365 nm, 10 mW/cm²

Comparative Reactivity with Analogues

Structural variations significantly alter reactivity:

Table 3: Reactivity Comparison

CompoundSubstituent PositionDNA Binding (Kd, μM)Oxidation Rate (k, ×10⁻³ s⁻¹)
N-(Pyridin-2-yl)2-pyridine1.24.7
N-(Pyridin-3-yl)3-pyridine2.83.1
9-AminoacridineNone3.56.9

The 2-pyridine isomer exhibits stronger DNA binding due to optimal π-stacking geometry .

Synthetic Methodologies

Optimized routes include:

  • Ullmann condensation for acridine core assembly (yield: 60–75%) .

  • Phenol-mediated coupling of 9-chloroacridine with 2-aminopyridine (yield: 81%) .

Critical Step

python
9-Chloroacridine + 2-Aminopyridine → N-(Pyridin-2-yl)acridin-9-amine (81% yield)[2]

Scientific Research Applications

Anticancer Activity

Research indicates that acridine derivatives, including N-(Pyridin-2-yl)acridin-9-amine hydrochloride, exhibit significant anticancer properties. A study demonstrated that derivatives of 9-aminoacridine can inhibit the growth of Ehrlich ascites carcinoma cells, suggesting potential therapeutic applications in cancer treatment . The mechanism of action involves modulation of key factors in the tumor microenvironment, such as cytokines and reactive oxygen species.

Antimalarial Properties

Another area of interest is the antimalarial activity associated with acridine derivatives. Compounds similar to this compound have shown effectiveness against chloroquine-resistant strains of Plasmodium falciparum, indicating their potential as new leads for malaria treatment . The ability to circumvent multi-drug resistance is particularly noteworthy.

Pain Relief and Antinociceptive Effects

Additionally, some studies have highlighted the antinociceptive effects of acridine derivatives in animal models. For instance, certain derivatives have been evaluated for their pain-relieving properties in mice, demonstrating a significant reduction in nociceptive responses . This suggests potential applications in pain management therapies.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
9-AminoacridineContains an amino group at position 9Well-studied for anticancer properties
N-(Pyridin-3-yl)acridin-9-aminePyridine at position 3Different biological activity profile
10-HydroxyacridineHydroxy group at position 10Exhibits different solubility characteristics

This compound is distinguished by its dual functionality from both acridine and pyridine rings, potentially enhancing its pharmacological properties compared to these similar compounds.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of acridine derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Physical Properties
Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Key Characteristics Reference
N-(Pyridin-2-yl)acridin-9-amine hydrochloride Pyridin-2-yl ~300 (estimated) Not reported Hydrochloride salt enhances solubility; potential antimicrobial activity -
N-(2-Nitrophenyl)acridin-9-aminium chloride 2-Nitrophenyl 351.08 Not reported High PSA (68.06); nitro group increases reactivity
N-(4-(4-Methylpiperazin-1-yl)phenyl)acridin-9-amine dihydrochloride 4-Methylpiperazinyl 441.40 Not reported Dihydrochloride form; bulky substituent may improve CNS targeting
9-Aminoacridine None (parent compound) 195.25 234–236 Basic acridine scaffold; used in antiseptics and DNA intercalation studies

Key Observations :

  • Electron-withdrawing groups (e.g., pyridin-2-yl, nitro) enhance DNA intercalation and enzyme inhibition compared to unsubstituted acridines .
  • Hydrochloride salts improve aqueous solubility, critical for pharmaceutical formulations. Dihydrochloride derivatives (e.g., ) exhibit even higher solubility .
  • Bulkier substituents (e.g., methylpiperazinyl) may alter pharmacokinetics, increasing blood-brain barrier penetration .

Analytical Methods :

  • Spectrophotometric techniques (e.g., UV-Vis) using acridine derivatives () are applicable for quantification due to strong absorbance in the visible range .

Biological Activity

N-(Pyridin-2-yl)acridin-9-amine hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its biological activities related to cancer therapy. This article explores its biological activity, focusing on its interaction with DNA, anticancer properties, and structure-activity relationships (SAR).

Overview of Acridine Derivatives

Acridine derivatives have been extensively studied for their pharmacological properties, especially their ability to intercalate DNA and inhibit various enzymes involved in DNA metabolism. The unique planar structure of acridines allows for effective intercalation between DNA base pairs, which is crucial for their mechanism of action against rapidly dividing cancer cells .

The primary mechanism through which this compound exerts its biological effects is through DNA intercalation and topoisomerase inhibition :

  • DNA Intercalation : The compound can insert itself between the base pairs of DNA, leading to structural distortions that affect replication and transcription processes.
  • Topoisomerase Inhibition : It disrupts the activity of topoisomerase II by forming a ternary complex with the enzyme and DNA, resulting in lethal strand scissions .

Structure-Activity Relationships (SAR)

Research has shown that the presence of electron-withdrawing groups on the pyridine ring enhances the binding affinity of acridine derivatives to DNA. This is attributed to the stabilization of cationic forms at physiological pH, which increases electrostatic interactions with the negatively charged DNA backbone .

Key Findings from Studies

CompoundActivityIC50 (μM)Mechanism
N-(Pyridin-2-yl)acridin-9-amineCytotoxicity against MCF-7 cells5.27Induces apoptosis
9-aminoacridinesTopoisomerase II inhibitionVariesDNA strand scission
7-methoxy substituted acridinesIncreased potencyVariesEnhanced intercalation

Case Studies

  • Cytotoxicity in Cancer Cell Lines : A study demonstrated that this compound exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7), with an IC50 value indicating effective cell death induction through apoptotic pathways .
  • Topoisomerase Interaction : Experimental data indicated that this compound forms stable complexes with topoisomerase II, leading to an interruption in DNA replication processes essential for cancer cell proliferation .

Q & A

What are the critical considerations for optimizing the synthesis of N-(Pyridin-2-yl)acridin-9-amine hydrochloride to ensure high yield and purity?

Answer:
Synthesis typically involves coupling acridine derivatives with pyridinyl amines under acidic conditions. Key steps include:

  • Reagent selection : Use 9-chloroacridine and 2-aminopyridine in a polar aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP) with catalytic HCl to drive nucleophilic substitution .
  • Reaction monitoring : Track progress via TLC (e.g., pet ether:ethyl acetate, 3:2 ratio) and isolate intermediates via precipitation with ethyl acetate .
  • Purification : Recrystallize from ethanol or methanol to remove unreacted amines and byproducts. Yield optimization (~78%) requires controlled temperature (45°C) and stoichiometric precision .

How do analytical methods such as spectrophotometry and HPLC differ in quantifying this compound in complex matrices?

Answer:

  • Spectrophotometry : Relies on UV-Vis absorption at λmax ~260–280 nm (acridine π→π* transitions). Suitable for rapid screening but lacks specificity in mixtures with overlapping chromophores (e.g., aromatic impurities) .
  • HPLC : Provides superior resolution using C18 columns with mobile phases like acetonitrile/water + 0.1% TFA. Retention times (~8–12 min) and diode-array detection (DAD) confirm identity and purity, critical for pharmacokinetic studies .
  • Validation : Ensure linearity (R<sup>2</sup> >0.99), LOD/LOQ, and recovery rates (>95%) per ICH guidelines .

What mechanistic insights explain the compound’s fluorescence properties and their application in bioimaging?

Answer:

  • Fluorescence mechanism : The acridine core’s planar structure enables strong π-conjugation, producing excitation/emission at ~350/450 nm. Protonation of the pyridinyl amine in acidic environments enhances quantum yield via restricted intramolecular rotation (RIR) .
  • Bioimaging utility : Used as a pH-sensitive probe in tumor models (e.g., monitoring lysosomal pH). Modify substituents (e.g., fluoro groups in FMP-10 derivatives) to tune Stokes shifts and reduce photobleaching .

How should researchers address contradictions in reported biological activity data (e.g., cytotoxicity vs. anticancer efficacy)?

Answer:

  • Experimental variables : Discrepancies often arise from cell line specificity (e.g., NSC243928 shows IC50 <10 μM in leukemia but inactivity in solid tumors) .
  • Assay conditions : Varying pH, serum content, or exposure time alters protonation states and membrane permeability. Standardize protocols (e.g., 72-h MTT assays in RPMI-1640 at pH 7.4) .
  • Metabolite interference : Monitor degradation products (e.g., acridinone derivatives) via LC-MS to rule out false positives .

What strategies mitigate stability challenges during long-term storage of this compound?

Answer:

  • Degradation pathways : Hydrolysis of the acridine-pyridine bond under humid conditions or UV exposure generates 9-aminoacridine and pyridin-2-amine .
  • Storage recommendations :
    • Temperature : Store at –20°C in amber vials to prevent photolysis.
    • Humidity control : Use desiccants (silica gel) and seal under inert gas (N2) .
    • Stability testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with HPLC purity checks .

How can computational modeling guide the design of derivatives with enhanced binding to biological targets (e.g., lymphocyte antigen 6K)?

Answer:

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to predict interactions with LY6K’s hydrophobic pocket. Prioritize substituents (e.g., methoxy or trifluoromethyl groups) that improve Van der Waals contacts .
  • QSAR models : Correlate logP values (1.5–2.5) with cytotoxicity to balance solubility and membrane penetration .
  • In silico ADMET : Predict metabolic liabilities (e.g., CYP3A4-mediated oxidation) using SwissADME or ADMETLab .

What are the limitations of using this compound in in vivo models, and how can they be overcome?

Answer:

  • Toxicity : Acute oral toxicity (LD50 >500 mg/kg in rodents) limits dosing. Formulate as nanoparticles (PLGA encapsulation) to reduce systemic exposure .
  • Pharmacokinetics : Poor bioavailability (<20%) due to low solubility. Use co-solvents (PEG 400) or salt forms (mesylate) to enhance absorption .
  • Off-target effects : Employ CRISPR-Cas9 screening to identify and mitigate interactions with non-target proteins (e.g., hERG channels) .

How do impurities (e.g., 2-vinylpyridine) impact the pharmacological profile, and what analytical methods detect them?

Answer:

  • Impurity sources : Residual 2-vinylpyridine (from incomplete coupling) or oxidation byproducts (e.g., acridinones) .
  • Detection : GC-MS with DB-5 columns identifies volatile impurities (LOD <0.1%). For non-volatiles, UPLC-MS/MS in MRM mode quantifies down to 0.01% .
  • Mitigation : Optimize reaction time/temperature and implement orthogonal purification (e.g., ion-exchange chromatography) .

What advanced spectroscopic techniques (e.g., NMR, X-ray crystallography) elucidate the compound’s structural dynamics?

Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for pyridinyl protons (δ 8.2–8.5 ppm) and acridine carbons (δ 120–140 ppm). NOESY confirms planar geometry .
  • X-ray crystallography : Resolves π-stacking interactions (3.5–4.0 Å spacing) and hydrochloride counterion placement. Requires high-quality crystals grown via vapor diffusion (ethanol/water) .
  • DFT calculations : Validate electronic transitions (TD-DFT) and predict redox potentials for mechanistic studies .

How can researchers validate the compound’s role in modulating epigenetic targets (e.g., histone acetylation)?

Answer:

  • In vitro assays : Use HDAC inhibition kits (fluorometric) and ChIP-seq to assess histone H3K9 acetylation levels .
  • Gene expression profiling : RNA-seq or qPCR (e.g., p21, Bax) links activity to apoptosis pathways .
  • Controls : Compare with known modulators (e.g., trichostatin A) and include negative controls (DMSO vehicle) .

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